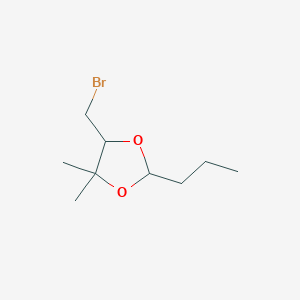
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to the dioxolane ring, along with two methyl groups and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the bromomethylation of a suitable precursor, such as 4,4-dimethyl-2-propyl-1,3-dioxolane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production of this compound.
Analyse Chemischer Reaktionen
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane include other bromomethyl-substituted dioxolanes and related cyclic ethers. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, 5-(Chloromethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane is a related compound with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes .
Eigenschaften
CAS-Nummer |
89995-40-4 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
5-(bromomethyl)-4,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-8-11-7(6-10)9(2,3)12-8/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
RCGATKJALKTDRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OC(C(O1)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


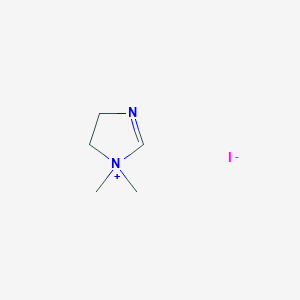
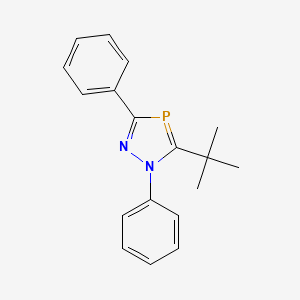
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)
![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
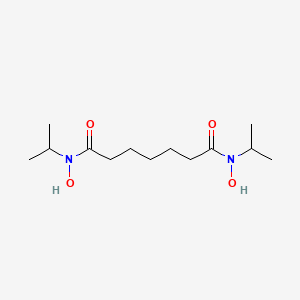
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
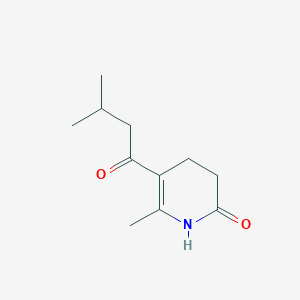
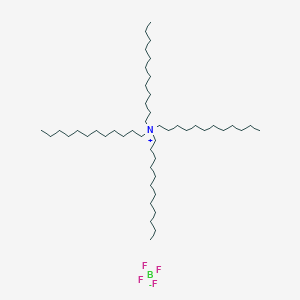

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
